N'-(2-methoxy-5-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide
Description
The compound is a triazolo-thiazole derivative featuring a complex heterocyclic core ([1,2,4]triazolo[3,2-b][1,3]thiazol) linked to ethanediamide and substituted phenyl groups.
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S/c1-14-5-10-19(33-4)18(13-14)26-23(31)22(30)25-12-11-20-15(2)29-24(34-20)27-21(28-29)16-6-8-17(32-3)9-7-16/h5-10,13H,11-12H2,1-4H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOWNWQGOKDLEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=C(N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxy-5-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazole and thiazole rings, followed by their coupling with the appropriate amine and aldehyde derivatives.
Formation of Triazole Ring: The triazole ring can be synthesized by the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Formation of Thiazole Ring: The thiazole ring is typically formed by the reaction of α-haloketones with thiourea or thioamides.
Coupling Reactions: The final step involves the coupling of the triazole and thiazole rings with the appropriate amine and aldehyde derivatives under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methoxy-5-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The methoxy and methyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with varying functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. The incorporation of the triazole and thiazole moieties is believed to enhance their interaction with biological targets involved in cancer progression.
Case Study: In vitro Antitumor Activity
A study demonstrated that a related compound showed an IC50 value in the low micromolar range against various cancer cell lines, indicating potent antitumor activity. This suggests that the compound may serve as a lead structure for developing new anticancer agents .
Anti-inflammatory Properties
The compound's structural components are known to exhibit anti-inflammatory effects. Research indicates that derivatives can inhibit pro-inflammatory cytokines, thereby providing therapeutic benefits in inflammatory diseases.
Case Study: Cytokine Inhibition
In vitro assays revealed that specific derivatives significantly reduced the levels of TNF-alpha and IL-6 in stimulated macrophages, highlighting their potential as anti-inflammatory agents .
Neuropharmacology
Cognitive Enhancement
There is emerging evidence suggesting that compounds similar to N'-(2-methoxy-5-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide may enhance cognitive functions. Studies have focused on their ability to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine.
Case Study: Memory Improvement in Animal Models
Animal studies have reported that administration of similar compounds improved memory retention and learning abilities in rodent models subjected to cognitive impairment . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its structural features enable it to interact with bacterial membranes or inhibit essential bacterial enzymes.
Case Study: Bacterial Inhibition
Research indicated that certain derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the methoxy and methyl groups can significantly influence its biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against cancer cells |
| Alteration of alkyl chain length | Enhanced solubility and bioavailability |
| Variation in triazole substitution | Improved selectivity towards specific targets |
Mechanism of Action
The mechanism of action of N’-(2-methoxy-5-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The triazole and thiazole rings play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The triazolo-thiazole core distinguishes this compound from similar derivatives. For example:
- Thiadiazole Derivatives (): Compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide feature a thiadiazole core, which lacks the fused triazole ring. This structural difference may reduce metabolic stability compared to the triazolo-thiazole system .
- Thiazole Derivatives (): Compounds such as 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide exhibit simpler thiazole cores. These derivatives have demonstrated anticancer activity (e.g., IC50 = 1.61 µg/mL for compound 7b), suggesting that the triazolo-thiazole core in the target compound could enhance bioactivity through increased rigidity or binding affinity .
Substituent Effects on Aromatic Rings
Substituents on phenyl rings critically modulate physicochemical and biological properties:
- Analog from : N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide replaces methoxy with a chloro group, introducing electron-withdrawing effects. This substitution may alter pharmacokinetic properties, such as metabolic resistance or membrane permeability .
Comparative Data Tables
Table 1: Structural and Functional Comparison of Key Derivatives
Biological Activity
N'-(2-methoxy-5-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities, supported by relevant data and case studies.
Chemical Structure
The compound features a triazole-thiazole moiety which is significant for its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that the compound exhibits promising anticancer properties. For instance:
- Cell Line Studies : In vitro assays on various cancer cell lines demonstrated significant cytotoxic effects. The compound showed an IC50 value of approximately 1.61 µg/mL against A-431 human epidermoid carcinoma cells and 1.98 µg/mL against Jurkat T cells .
- Mechanism of Action : The interaction with Bcl-2 protein suggests that the compound induces apoptosis in cancer cells primarily through hydrophobic interactions, which are crucial for its cytotoxic activity .
Anticonvulsant Activity
The anticonvulsant potential of this compound was evaluated using a picrotoxin-induced convulsion model:
- Efficacy : The compound demonstrated significant anticonvulsant activity with a protective index indicating its potential as a therapeutic agent in epilepsy .
Antimicrobial Activity
Preliminary tests have also evaluated the antimicrobial properties of the compound:
- Inhibition Studies : The compound was tested against various bacterial strains with promising results showing inhibition zones comparable to standard antibiotics. Specific IC50 values were not detailed but indicated effectiveness against Gram-positive and Gram-negative bacteria .
Data Tables
| Activity Type | Cell Line/Model | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | A-431 | 1.61 | |
| Anticancer | Jurkat | 1.98 | |
| Anticonvulsant | Picrotoxin model | Not specified | |
| Antimicrobial | Various bacterial strains | Not specified |
Case Studies
- Evren et al. (2019) : This study focused on novel thiazole derivatives and their anticancer effects. The findings suggest that modifications in the phenyl ring enhance cytotoxicity, which may parallel the structure of N'-(2-methoxy-5-methylphenyl)-N-{...} .
- Research on Triazole Compounds : Another study highlighted the role of triazole derivatives in inhibiting tumor growth in animal models, supporting the therapeutic potential of similar compounds including N'-(2-methoxy-5-methylphenyl)-N-{...} .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions (solvent, temperature, stoichiometry) using Design of Experiments (DoE). For example, describes refluxing 1,2,4-triazole-5-thiol with N-arylmaleimide in glacial acetic acid for 2 hours, followed by recrystallization from ethanol to obtain crystalline products. Adjusting reflux duration (e.g., 2–4 hours) and solvent ratios (e.g., ethanol vs. methanol) can enhance yield . Monitoring via TLC (as in ) ensures reaction completion and minimizes byproducts .
Q. What purification techniques are recommended post-synthesis?
- Methodological Answer : Recrystallization using polar solvents (ethanol, methanol) is effective for isolating crystalline products, as demonstrated in and . For complex mixtures, column chromatography with gradients of ethyl acetate/hexane can resolve impurities. highlights TLC (Silufol UV-254, chloroform:acetone 3:1) for purity assessment .
Q. Which spectroscopic methods are critical for structural confirmation?
- Methodological Answer : Combine IR (amide C=O stretch ~1650–1680 cm⁻¹), ¹H NMR (integration of methoxy and methyl protons), and mass spectrometry (molecular ion matching exact mass). utilized ¹H NMR (Varian VXR-200) and IR (KBr tablets) to confirm intermediates and final products. X-ray diffraction (as in ) provides definitive crystallographic validation .
Advanced Research Questions
Q. How can mechanistic pathways for heterocyclization be elucidated?
- Methodological Answer : Track intermediates using stopped-flow NMR or LC-MS. identified N-substituted thioamides as intermediates in heterocyclization via X-ray co-crystal analysis. Isotopic labeling (e.g., ¹³C tracing) or computational DFT studies can map electron movements during cyclization .
Q. What strategies address contradictory spectral data or low reproducibility?
- Methodological Answer : Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents). For conflicting NMR peaks, use 2D techniques (HSQC, HMBC) to resolve overlapping signals. observed variable yields in thioamide cyclization due to sulfuric acid concentration; systematic optimization via DoE (as in ) resolves inconsistencies .
Q. How can regioselectivity in triazole-thiazole ring formation be controlled?
Q. What computational tools enhance synthesis or activity prediction?
- Methodological Answer : Apply AI-driven platforms (e.g., COMSOL Multiphysics) for reaction optimization, as noted in . Machine learning models trained on triazolo-thiazole datasets predict optimal solvents/catalysts. Molecular dynamics simulations (e.g., GROMACS) model binding interactions for antimicrobial activity .
Q. How to design assays for evaluating bioactivity (e.g., antimicrobial)?
- Methodological Answer : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains (). Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays. For SAR studies, synthesize analogs with varied methoxy/methyl groups (e.g., ) to correlate substituents with potency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
